molecular formula C16H16ClNO3S B288335 1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene

1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene

Cat. No.: B288335
M. Wt: 337.8 g/mol
InChI Key: RWBVSBXHHNPNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a chloro and ethoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene typically involves multiple steps:

    Nitration: The starting material, 4-chloro-3-ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Cyclization: The final step involves cyclization to form the indole ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or halogen substituents.

Scientific Research Applications

1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit or modify the function of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzenesulfonyl)-2,3-dihydro-1H-indole
  • 1-(4-ethoxybenzenesulfonyl)-2,3-dihydro-1H-indole
  • 1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indole

Uniqueness

1-Chloro-2-ethoxy-4-(indolinylsulfonyl)benzene is unique due to the presence of both chloro and ethoxy groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H16ClNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3

InChI Key

RWBVSBXHHNPNEN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Origin of Product

United States

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